molecular formula C5H6ClNO3S B2551923 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride CAS No. 1909336-95-3

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride

Cat. No.: B2551923
CAS No.: 1909336-95-3
M. Wt: 195.62
InChI Key: YKALDGLTNMBKDD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thioamides with α-haloketones, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-(Carboxymethyl)-1,3-thiazole-4-carboxylic acid.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid
  • 1,3-Thiazole-4-carboxylic acid
  • 2-Methyl-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(Hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the thiazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S.ClH/c7-1-4-6-3(2-10-4)5(8)9;/h2,7H,1H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKALDGLTNMBKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-95-3
Record name 2-(hydroxymethyl)-1,3-thiazole-4-carboxylic acid hydrochloride
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